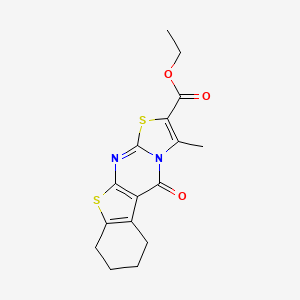

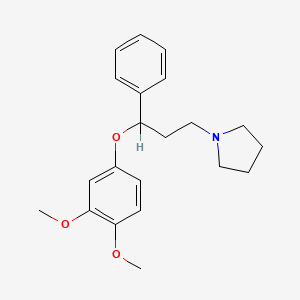

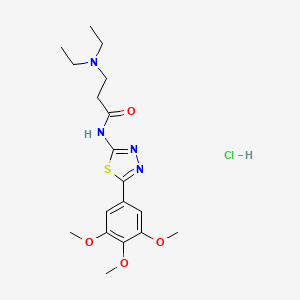

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

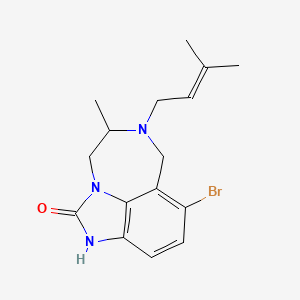

Bis(2-Propoxyethyl) 2-(Hydroxymethyl)-6-methyl-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat ist eine komplexe organische Verbindung mit der Summenformel C22H28N2O9. Diese Verbindung gehört zur Klasse der Dihydropyridine, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt sind, darunter die pharmazeutische Chemie und die Materialwissenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(2-Propoxyethyl) 2-(Hydroxymethyl)-6-methyl-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Kondensation geeigneter Aldehyde und Ketone mit Ammoniak oder primären Aminen in Gegenwart eines Katalysators. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Batchreaktoren umfassen, in denen präzise Kontrolle über Reaktionsparameter wie Temperatur, Druck und pH-Wert aufrechterhalten wird. Der Einsatz von automatisierten Systemen sorgt für Konsistenz und Effizienz im Produktionsprozess.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(2-Propoxyethyl) 2-(Hydroxymethyl)-6-methyl-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann den Dihydropyridinring in einen Pyridinring umwandeln.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.

Substitution: Die Hydroxymethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden oft Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOCH3) können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Pyridinderivate, aminosubstituierte Verbindungen und verschiedene substituierte Dihydropyridine.

Wissenschaftliche Forschungsanwendungen

Bis(2-Propoxyethyl) 2-(Hydroxymethyl)-6-methyl-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die biologische Aktivität der Verbindung wird für potenzielle therapeutische Anwendungen untersucht.

Medizin: Sie wird auf ihre mögliche Verwendung in der Medikamentenentwicklung, insbesondere bei Herzkreislauf-Erkrankungen, untersucht.

Industrie: Die Verbindung wird bei der Entwicklung von Materialien mit spezifischen Eigenschaften wie UV-Absorbern und Antioxidantien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Bis(2-Propoxyethyl) 2-(Hydroxymethyl)-6-methyl-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Dihydropyridinring kann mit Calciumkanälen interagieren und deren Aktivität modulieren. Diese Wechselwirkung beeinflusst verschiedene zelluläre Signalwege, was zu den beobachteten biologischen Effekten der Verbindung führt.

Wirkmechanismus

The mechanism of action of Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. This interaction affects various cellular pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl 2-Propoxyethyl 2,6-Bis(hydroxymethyl)-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat

- 2-Propoxyethyl Ethyl 2,6-Bis(hydroxymethyl)-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen weist Bis(2-Propoxyethyl) 2-(Hydroxymethyl)-6-methyl-4-(3-Nitrophenyl)-1,4-dihydropyridin-3,5-dicarboxylat aufgrund des Vorhandenseins der 3-Nitrophenylgruppe einzigartige Eigenschaften auf, die spezifische elektronische und sterische Effekte vermittelt. Diese Effekte beeinflussen die Reaktivität und biologische Aktivität der Verbindung und machen sie zu einem wertvollen Molekül für verschiedene Anwendungen.

Eigenschaften

CAS-Nummer |

85387-12-8 |

|---|---|

Molekularformel |

C25H34N2O9 |

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H34N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h6-8,15,22,26,28H,4-5,9-14,16H2,1-3H3 |

InChI-Schlüssel |

FTDIGEUSIIJQRF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)CO)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.